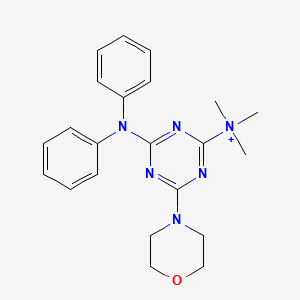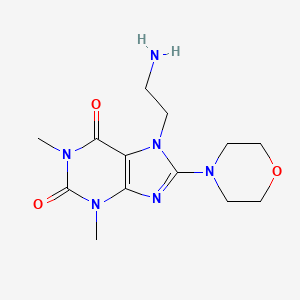![molecular formula C19H19Cl2F2N3O2 B11512509 N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B11512509.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorodifluoromethoxy group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE typically involves multiple steps. One common method includes the alkylation of 4-(4-chlorophenyl)piperazine with 4-(chlorodifluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorodifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares a similar piperazine structure but lacks the chlorodifluoromethoxy group.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Contains a sulfonamide group instead of the chlorodifluoromethoxy group.
Uniqueness
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H19Cl2F2N3O2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H19Cl2F2N3O2/c20-14-1-5-16(6-2-14)26-11-9-25(10-12-26)13-18(27)24-15-3-7-17(8-4-15)28-19(21,22)23/h1-8H,9-13H2,(H,24,27) |
InChI Key |
ILXRAVRMXYMLIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,8-dimethyl-5-{[4-(morpholin-4-ylsulfonyl)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11512432.png)
![2,2'-(propane-1,3-diyldisulfanediyl)bis[N-(naphthalen-2-yl)acetamide]](/img/structure/B11512440.png)
![6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11512446.png)

![N-(2-{4-[(2-chloroethyl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B11512455.png)
![3-{[2-(Adamantan-1-yloxy)ethyl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11512468.png)
![(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11512474.png)

![4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11512480.png)
![N-[2-(Adamantan-1-YL)ethyl]-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-YL]acetamide](/img/structure/B11512483.png)
![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11512490.png)
![(2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11512493.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[1-(3-methylphenyl)ethyl]acetohydrazide](/img/structure/B11512502.png)
